molecular formula C22H34N4O6S B12526028 L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine CAS No. 686341-83-3

L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine

Cat. No.: B12526028
CAS No.: 686341-83-3
M. Wt: 482.6 g/mol
InChI Key: BDWAEWXTHVNWMW-PYCKYVDESA-N
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Description

L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine is a tetrapeptide composed of four amino acids: phenylalanine, isoleucine, threonine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional properties.

Scientific Research Applications

L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The phenylalanine and isoleucine residues contribute to hydrophobic interactions, while threonine can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-phenylalanine: A dipeptide with similar hydrophobic properties.

    L-Phenylalanyl-L-threonyl-L-cysteine: A tripeptide lacking the isoleucine residue.

    L-Phenylalanyl-L-isoleucyl-L-serine: A tetrapeptide with serine instead of threonine.

Uniqueness

L-Phenylalanyl-L-isoleucyl-L-threonyl-L-cysteine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and functionality in various applications.

Properties

CAS No.

686341-83-3

Molecular Formula

C22H34N4O6S

Molecular Weight

482.6 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C22H34N4O6S/c1-4-12(2)17(25-19(28)15(23)10-14-8-6-5-7-9-14)20(29)26-18(13(3)27)21(30)24-16(11-33)22(31)32/h5-9,12-13,15-18,27,33H,4,10-11,23H2,1-3H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13+,15-,16-,17-,18-/m0/s1

InChI Key

BDWAEWXTHVNWMW-PYCKYVDESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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